N-(4-Aminophenyl)octanamide
Overview
Description
“N-(4-Aminophenyl)octanamide” is a chemical compound with the CAS Number: 1020054-78-7 . It has a molecular weight of 234.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H22N2O . The InChI Code for this compound is 1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) .Scientific Research Applications
Luminescent Properties and Applications in White Light Emission
N-(4-Aminophenyl)octanamide derivatives, such as N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), exhibit significant luminescent properties. These compounds show bright blue-violet, green, and orange emission in aggregated states, which are essential components of white light. They have been used in fabricating white-light emitting devices by doping them into a polymer matrix, achieving an emission that lies in the saturated white-light region (Lu et al., 2017).
Structural Applications in Bilayer Network Formation
A protonated tripodal lipophilic amide, closely related to this compound, has been identified to form a bilayer hydrogen bonded structure. This elegantly architected bilayer structure is comprised of lipophilic tails pointing inward, with polar quaternary ammonium heads lining channels filled with nitrate ions (Danby et al., 2000).
Application in Supercritical CO2 for Metal Ion Extraction
In the context of metal ion extraction, this compound derivatives have demonstrated effectiveness. Specifically, N-hexyl-N-(4-pyridyl)octanamide, a tertiary amide group with nonfluorous alkyl chains, showed the highest extraction efficiency, especially for copper ions, in supercritical CO2 (Sc-CO2) environments. These derivatives have much higher solubility in Sc-CO2 compared to their parent compounds, making them valuable in the extraction of various metal ions (Chang et al., 2008).
Use in Micellar Catalysis of Organic Reactions
N-Methyl-N-(4'-nitrophenyl)octanamide, a related compound, has been studied in the context of micellar catalysis. The identity of the micellar counter ion (fluoride, acetate, or bromide) has a minor effect on the rate of reaction, providing insights into the reaction dynamics between substrate molecules in the micellar pseudophase and the nucleophile in the aqueous intermicellar phase (Broxton, 1981).
Properties
IUPAC Name |
N-(4-aminophenyl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-14(17)16-13-10-8-12(15)9-11-13/h8-11H,2-7,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAZVQNBRXUPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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